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Compound of Interest

Compound Name: 2-Allyloxyphenylboronic acid

CAS No.: 151414-76-5

Cat. No.: B171557 Get Quote

2-Allyloxyphenylboronic acid is a bifunctional organic compound of significant interest in

synthetic chemistry. Its utility stems from the presence of two key reactive sites: a boronic acid

moiety, which is a cornerstone of Suzuki-Miyaura cross-coupling reactions, and an allyl group,

which can participate in a wide array of transformations including metathesis, isomerization,

and oxidation. The precise structural verification of this molecule is paramount for its successful

application in multi-step syntheses and drug discovery pipelines.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful and

accessible analytical technique for the unambiguous structural elucidation of 2-
Allyloxyphenylboronic acid. This guide provides a comprehensive analysis of its ¹H NMR

spectrum, delving into the theoretical underpinnings, practical experimental considerations, and

detailed interpretation of the spectral data.

Foundational Principles: Decoding the ¹H NMR
Spectrum
The ¹H NMR spectrum of 2-Allyloxyphenylboronic acid is governed by three core principles

that translate molecular structure into observable data.[1][2]

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the

electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting
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their signals downfield (to a higher ppm value), while electron-donating groups cause an

upfield shift.[3][4]

Integration: The area under each signal is directly proportional to the number of protons it

represents. This provides a quantitative ratio of the different types of protons in the molecule.

Spin-Spin Coupling (J): The splitting of a signal into a multiplet (e.g., doublet, triplet) arises

from the magnetic influence of non-equivalent protons on adjacent carbons. The magnitude

of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides crucial

information about the connectivity and spatial relationship of protons.

Structural Analysis: Predicting the ¹H NMR
Spectrum
The structure of 2-Allyloxyphenylboronic acid contains three distinct proton environments:

the aromatic ring, the allyl group, and the boronic acid hydroxyls. Each environment gives rise

to a characteristic set of signals.

The Aromatic Region (δ ≈ 6.8–8.0 ppm)
The phenyl ring is asymmetrically substituted with an electron-donating allyloxy group (-O-allyl)

and an electron-withdrawing boronic acid group (-B(OH)₂). This ortho-substitution pattern

breaks the symmetry of the ring, rendering all four aromatic protons chemically non-equivalent.

Their expected chemical shifts and multiplicities are influenced by both electronic effects and

through-space coupling. Protons on aromatic rings typically appear in the 6.5-8.0 ppm range.[4]

The Allyl Group Region (δ ≈ 4.5–6.2 ppm)
The allyl group (-OCH₂-CH=CH₂) presents a classic and information-rich system.

Vinylic Protons (δ ≈ 5.0–6.2 ppm): The three protons on the double bond are all non-

equivalent. The internal proton (-CH=) is coupled to the two terminal protons (=CH₂) and the

two allylic protons (-OCH₂-), resulting in a complex multiplet. The terminal protons often

exhibit distinct chemical shifts due to their cis and trans relationships to the internal proton,

showing characteristic geminal, cis, and trans coupling constants.[5] The restricted rotation

around the C=C double bond is a key factor in their non-equivalence.[6]
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Allylic Protons (δ ≈ 4.5–4.7 ppm): The two protons of the -OCH₂- group are adjacent to both

an oxygen atom and the vinyl group. The electronegative oxygen deshields them, shifting

them downfield. They are coupled to the internal vinylic proton, typically appearing as a

doublet or a narrow multiplet.

The Boronic Acid Protons (δ variable, often broad)
The two hydroxyl protons of the boronic acid group (-B(OH)₂) are acidic and undergo rapid

chemical exchange with each other and with trace amounts of water in the NMR solvent. This

exchange often leads to a single, broad signal that can appear over a wide chemical shift

range. In many cases, especially in protic solvents like methanol-d₄ or D₂O, these protons

exchange completely with the deuterium from the solvent and become invisible in the

spectrum.[1][7]

Predicted Data Summary
The following table summarizes the anticipated ¹H NMR spectral data for 2-
Allyloxyphenylboronic acid.
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Integration Multiplicity
Coupling
Constant (J,
Hz)

H-Ar (ortho to

B(OH)₂)
7.6 - 7.9 1H

dd (doublet of

doublets)

Jortho ≈ 7-9,

Jmeta ≈ 1-3

H-Ar (para to

B(OH)₂)
7.2 - 7.5 1H

dt (doublet of

triplets)

Jortho ≈ 7-9,

Jmeta ≈ 1-3

H-Ar (ortho to O-

allyl)
6.8 - 7.1 1H

dt (doublet of

triplets)

Jortho ≈ 7-9,

Jmeta ≈ 1-3

H-Ar (meta to

B(OH)₂)
6.8 - 7.1 1H

dd (doublet of

doublets)

Jortho ≈ 7-9,

Jmeta ≈ 1-3

-OCH₂- 4.5 - 4.7 2H
d (doublet) or m

(multiplet)
J ≈ 5-6

-CH=CH₂ 5.9 - 6.2 1H

ddt (doublet of

doublet of

triplets)

Jtrans ≈ 17, Jcis

≈ 10, Jallyl ≈ 5

-CH=CH₂(trans) 5.3 - 5.5 1H
dq (doublet of

quartets)

Jtrans ≈ 17,

Jgem ≈ 1.5

-CH=CH₂(cis) 5.2 - 5.4 1H
dq (doublet of

quartets)

Jcis ≈ 10, Jgem

≈ 1.5

-B(OH )₂
4.0 - 9.0 (or not

observed)
2H

br s (broad

singlet)
N/A

Experimental Protocol: Acquiring a High-Quality
Spectrum
The quality of the NMR spectrum is critically dependent on proper sample preparation.[8] This

is especially true for boronic acids, which are prone to oligomerization.

Causality in Solvent Selection
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The choice of deuterated solvent is the most critical decision. Boronic acids can reversibly

dehydrate to form cyclic trimers called boroxines.[9] This equilibrium can lead to complex or

uninterpretable spectra with multiple sets of peaks.

CDCl₃ (Deuterated Chloroform): A common, non-polar solvent. It is often used but can

promote boroxine formation, leading to spectral complexity.[7] Furthermore, it can become

acidic over time, potentially degrading acid-sensitive compounds.[10][11]

DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A polar, aprotic solvent that is excellent for

dissolving polar analytes. Its hydrogen-bond accepting nature can help break up boroxine

oligomers.

Methanol-d₄ (Deuterated Methanol): A polar, protic solvent. This is often the solvent of choice

for boronic acids. The alcohol readily interacts with the boronic acid, effectively breaking the

B-O-B bonds of the boroxine trimer and ensuring the compound is analyzed in its monomeric

form.[7] The primary drawback is that the acidic B(OH)₂ protons will exchange with the

solvent's deuterium and become unobservable.

Step-by-Step Sample Preparation Protocol
Material Preparation: Ensure the 2-Allyloxyphenylboronic acid sample is dry and free of

non-volatile impurities. Typically, 5-15 mg of the compound is sufficient for a standard ¹H

NMR experiment.[11]

Solvent Dispensing: In a clean, dry vial, dissolve the weighed sample in approximately 0.6

mL of a chosen deuterated solvent (Methanol-d₄ is recommended).

Filtration (Critical Step): To remove any particulate matter that can degrade spectral

resolution, filter the sample solution directly into a high-quality NMR tube (e.g., Wilmad,

Norell).[8] This is best accomplished by passing the solution through a small plug of glass

wool packed into a Pasteur pipette.

Referencing: While the residual solvent peak is often used as a secondary reference, an

internal standard like tetramethylsilane (TMS) can be used for ultimate precision.[2] If using

pre-spiked solvent, ensure the TMS concentration is low to avoid overwhelming the

spectrum.
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Labeling: Clearly label the NMR tube cap with a unique identifier.

Sample Preparation

Data Acquisition

Data Processing

1. Weigh Sample
(5-15 mg)

2. Dissolve in Solvent
(Methanol-d4, 0.6 mL)

 Add

3. Filter into NMR Tube
(Glass Wool Pipette)

 Transfer

4. Load into Spectrometer

5. Lock & Shim

6. Acquire Spectrum

7. Process Data
(FT, Phase, Baseline)

8. Analyze Spectrum

Click to download full resolution via product page
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Caption: Experimental workflow for NMR analysis.

Instrument Parameters
For a standard ¹H NMR experiment on a 400 MHz spectrometer, the following parameters are

typical:

Parameter Recommended Value Rationale

Spectrometer Frequency 400 MHz Standard for routine analysis.

Number of Scans (NS) 16 - 64

Balances signal-to-noise with

time; increase for dilute

samples.

Relaxation Delay (D1) 1 - 2 seconds

Allows for protons to relax

between pulses for accurate

integration.

Acquisition Time (AQ) 2 - 4 seconds Determines digital resolution.

Pulse Width (P1) ~9-11 µs (for 90°)
Calibrated to ensure uniform

excitation of all protons.

Concluding Insights
The ¹H NMR spectrum of 2-Allyloxyphenylboronic acid is a rich source of structural

information. A systematic approach, beginning with the prediction of chemical shifts and

coupling patterns, is essential for accurate interpretation. The most critical experimental

variable is the choice of solvent, with protic solvents like methanol-d₄ being highly effective at

simplifying the spectrum by preventing boroxine formation. By following the detailed protocols

and interpretative logic outlined in this guide, researchers can confidently verify the identity,

purity, and structural integrity of this valuable synthetic intermediate, ensuring its reliable

performance in subsequent chemical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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